Increased Lipophilicity (XLogP3) Over Non-Brominated Analog Enhances Predicted Membrane Permeability
N-(5-bromopyridin-3-yl)prop-2-enamide exhibits a higher computed partition coefficient (XLogP3 = 1.3) compared to its non-brominated analog, N-(pyridin-3-yl)prop-2-enamide (XLogP3 = 1.0) [1]. This increase of 0.3 log units reflects a measurable gain in lipophilicity attributable to bromine substitution, a factor often correlated with improved passive membrane diffusion in medicinal chemistry contexts.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | N-(pyridin-3-yl)prop-2-enamide: 1.0 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical factor for cellular target engagement and thus for the selection of lead-like fragments or tool compounds.
- [1] PubChem. (2026). N-(5-bromopyridin-3-yl)prop-2-enamide. PubChem CID 130174917. View Source
